molecular formula C18H14N2O2 B3051505 2,5-Dianilino-p-benzoquinone CAS No. 3421-08-7

2,5-Dianilino-p-benzoquinone

Cat. No. B3051505
CAS RN: 3421-08-7
M. Wt: 290.3 g/mol
InChI Key: GETDOINCEIMJDH-UHFFFAOYSA-N
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Description

2,5-Dianilino-p-benzoquinone is a chemical compound with the molecular formula C18H14N2O2 . It has an average mass of 290.316 Da and a monoisotopic mass of 290.105530 Da .


Synthesis Analysis

2,5-Dianilino-p-benzoquinone is formed by the oxidation of aniline in an acidic aqueous environment . The addition of p-benzoquinone impacts the structure of Polyaniline (PANI) prepared by the oxidation of aniline hydrochloride with ammonium peroxydisulfate . The content of 2,5-dianilino-p-benzoquinone increases with the increasing molar concentration of p-benzoquinone in the reaction mixture .


Molecular Structure Analysis

The molecular structure of 2,5-Dianilino-p-benzoquinone is represented by the formula C18H14N2O2 . It is a complex structure that involves multiple bonds and functional groups .


Chemical Reactions Analysis

In the synthesis of Polyaniline (PANI), p-benzoquinone does not act as a terminating agent . The reaction course of the oxidation of aniline with ammonium peroxydisulfate in acidic aqueous media is not a step-growth polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dianilino-p-benzoquinone are characterized by its molecular formula C18H14N2O2, average mass of 290.316 Da, and monoisotopic mass of 290.105530 Da .

Scientific Research Applications

1. Role in Polymer Synthesis

2,5-Dianilino-p-benzoquinone is involved in the synthesis of conducting polymers like polyaniline (PANI). Studies have shown that this compound forms by the oxidation of aniline in acidic conditions. It impacts the structure of PANI and the formation of low-molecular-weight byproducts, contributing to the presence of structural defects in PANI chains (Bláha et al., 2019).

2. Interaction with Other Chemicals

The interaction between aniline and p-benzoquinone results in 2,5-dianilino-p-benzoquinone, influencing the electrical conductivity and molecular structure of the resulting compounds. This reaction is significant in the context of polyaniline preparation, where 2,5-dianilino-p-benzoquinone may be a major by-product (Stejskal et al., 2014).

3. Herbicide Activity

2,5-Dianilino-p-benzoquinone derivatives, like 2,5-di(benzylamine)-p-benzoquinone, have shown selective herbicide activity against specific weed species. These compounds affect photosynthesis and growth by influencing the efficiency of photosystem II and inhibiting CO2 assimilation to Rubisco (González-Ibarra et al., 2005).

4. Photosystem I Electron Acceptors

2,5-Diamino-p-benzoquinone derivatives act as photosystem I electron acceptors. Their photoreduction potential and interaction with photosystem I suggest their potential use in biochemical and agricultural applications, such as herbicides (Lotina-Hennsen et al., 1998).

5. Biological Evaluation

2,5-Bis(alkylamino)-1,4-benzoquinones, similar in structure to 2,5-dianilino-p-benzoquinone, have been synthesized and evaluated for biological activities. They displayed varying levels of phytotoxicity and cytotoxicity against cancer cell lines, suggesting potential applications in cancer research and treatment (Barbosa et al., 2010).

6. Functional Metal Complexes

2,5-Dianilino-p-benzoquinone derivatives have been used in the synthesis of functional metal complexes, which are significant for studying metal–metal interaction, chemical reactivity, and the generation of molecular magnetic materials (Sarkar et al., 2015).

Mechanism of Action

The mechanism of action of 2,5-Dianilino-p-benzoquinone involves its formation through the oxidation of aniline . This process is influenced by the presence of p-benzoquinone .

Future Directions

The future directions in the study of 2,5-Dianilino-p-benzoquinone could involve further exploration of its synthesis process, its potential applications, and its impact on the structure of other compounds like Polyaniline (PANI) .

properties

IUPAC Name

2,5-dianilinocyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-12-16(20-14-9-5-2-6-10-14)18(22)11-15(17)19-13-7-3-1-4-8-13/h1-12,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETDOINCEIMJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279149
Record name Helindon Yellow CA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3421-08-7
Record name Helindon Yellow CA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Helindon Yellow CA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Helindon Yellow CA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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